molecular formula C10H12F2 B1418829 (1,1-Difluoro-2-methylpropyl)benzene CAS No. 1204295-83-9

(1,1-Difluoro-2-methylpropyl)benzene

Cat. No. B1418829
CAS RN: 1204295-83-9
M. Wt: 170.2 g/mol
InChI Key: XHAXAZJHPZEWPF-UHFFFAOYSA-N
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Description

“(1,1-Difluoro-2-methylpropyl)benzene” is a chemical compound with the CAS Number: 1204295-83-9. It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .


Molecular Structure Analysis

The molecular formula of “(1,1-Difluoro-2-methylpropyl)benzene” is C10H12F2 . The InChI Code is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 and the InChI key is XHAXAZJHPZEWPF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Perfluoro1,4-benzoquinones : Anodic oxidation of polyfluorinated benzene derivatives, including compounds similar to (1,1-Difluoro-2-methylpropyl)benzene, facilitates the formation of polyfluoro-1,4benzoquinones. These compounds have potential applications in pharmaceuticals, electronic materials, optical materials, and surfactants (Nishiguchi et al., 2008).

  • Formation of Difluoro Complexes : The study of difluoro complexes, like those formed from (1,1-Difluoro-2-methylpropyl)benzene derivatives, contributes to understanding bonding mechanisms and molecular structures in chemistry, which can have implications for material science and catalysis (Grushin & Marshall, 2009).

  • Crystal Structure Analysis : Research on compounds with similar structures to (1,1-Difluoro-2-methylpropyl)benzene, such as 1-[3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzoyl]-3,3-bis(2-methylpropyl)thiourea, helps in understanding the crystallographic and molecular arrangement, which is vital for material science and drug development (Selvakumaran et al., 2013).

  • Polymer Chemistry : The synthesis of highly fluorinated monomers, like those derived from (1,1-Difluoro-2-methylpropyl)benzene, leads to the development of new polymers with low dielectric properties and high thermal stability. These polymers have potential applications in electronics and material science (Fitch et al., 2003).

Photophysical Properties

  • Study of Fluorine Substitution Effects : Research into the effects of fluorine substitution on photophysical properties, like in the case of fluorinated benzene derivatives, can lead to the development of new fluorescent materials with potential applications in imaging and display technologies (Krebs & Spanggaard, 2002).

  • Green Fluorophores Development : The development of benzene-based green fluorophores with high fluorescence emission and photostability, as seen in studies of compounds structurally related to (1,1-Difluoro-2-methylpropyl)benzene, has significant implications for bioimaging and photonic applications (Beppu et al., 2015).

Environmental and Safety Studies

  • Assessment of Genotoxicity : Research assessing the genotoxicity of chemicals structurally related to (1,1-Difluoro-2-methylpropyl)benzene, like benzene derivatives, is crucial for understanding environmental and health impacts of these compounds (Chen et al., 2008).

Safety and Hazards

For safety information and hazards related to “(1,1-Difluoro-2-methylpropyl)benzene”, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1,1-difluoro-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXAZJHPZEWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoro-2-methylpropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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